五味子素 O
描述
Gomisin O is a compound isolated from the fruits of Schizandra chinensis . It has a molecular weight of 416.46 and a formula of C23H28O7 .
Synthesis Analysis
The total synthesis of Gomisin O involves key steps such as a novel indium-mediated methylcrotylation, a diastereoselective B-alkyl Suzuki−Miyaura alkylborane coupling, and an intramolecular oxidative biaryl cuprate cross-coupling .Molecular Structure Analysis
The molecular structure of Gomisin O is characterized by a highly electron-rich dibenzocyclooctadiene core structure with a stereogenic axis about the biaryl bond, exhibiting atropisomerism .Physical And Chemical Properties Analysis
Gomisin O has a density of 1.2±0.1 g/cm3, a boiling point of 575.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .科学研究应用
肝脏脂肪生成抑制:相关化合物五味子素 J 已被证明通过激活 AMPK 依赖性途径和抑制肥蛋白 A 来抑制肝细胞中的脂质积累。这表明对治疗非酒精性脂肪性肝病具有潜在益处 (Kim 等,2015)。
认知障碍治疗:另一种相关化合物五味子素 A 被发现可以逆转东莨菪碱在小鼠中引起的认知障碍,表明其作为认知障碍治疗的潜力。其作用是通过增强胆碱能神经系统来介导的 (Kim 等,2006)。
成骨细胞分化和抗氧化作用:五味子素 A 已被证明可以增强细胞中高葡萄糖诱导的氧化应激下的成骨细胞分化,表明其在预防糖尿病中骨质脆弱性骨折和植入物失败的潜力 (Takanche 等,2019)。
对肝肾损伤的保护作用:五味子素 A 对由 CCl(4) 暴露引起的肝肾损伤表现出保护作用,可能通过对 MAPK 信号转导途径的差异调节 (Hwang 等,2013)。
黑色素生成抑制:五味子素 N 通过抑制 MITF 和黑色素生成酶的表达来抑制黑色素合成,可能通过调节 PI3K/Akt 和 MAPK/ERK 通路。这表明它可用于与黑色素生成过多相关的疾病 (Chae 等,2017)。
炎症反应抑制:五味子素 A 抑制小胶质细胞中 NO、PGE2 和促炎细胞因子的产生,表明其在神经保护和抗炎治疗中的潜力 (Wang 等,2014)。
- 动脉内皮细胞,表明其在增强内皮功能和心血管健康方面的潜力 (Park 等,2009)。
抗过敏作用:五味子素 N 通过抑制小鼠骨髓来源肥大细胞中白细胞介素-6 和其他过敏介质的产生来表现出抗过敏作用,表明其在过敏治疗中的潜力 (Chae 等,2011)。
衰老中的线粒体生物发生:五味子素 A 促进人二倍体成纤维细胞中的线粒体生物发生和自噬,表明其在抗衰老和细胞稳态中的作用 (Kim 等,2018)。
五味子素类化合物的药代动力学:一项对相关化合物五味子素 D 的研究揭示了其药代动力学和生物利用度的见解,为进一步的临床前研究提供了重要信息 (Zheng 等,2019)。
抗癌作用:五味子素 A 已被证明可以抑制三阴性乳腺癌细胞的生长并通过调节各种细胞途径抑制结直肠肺转移,表明其作为癌症治疗中治疗剂的潜力 (Maharjan 等,2018); (Kee 等,2018)。
属性
IUPAC Name |
(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDFJIBHVSYXQL-SYTFOFBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gomisin O | |
CAS RN |
72960-22-6 | |
Record name | Gomisin O | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GOMISIN O | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。